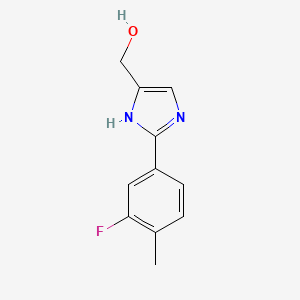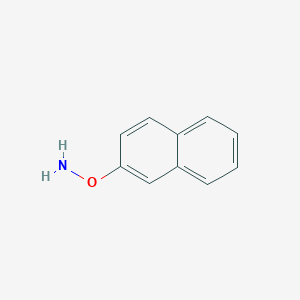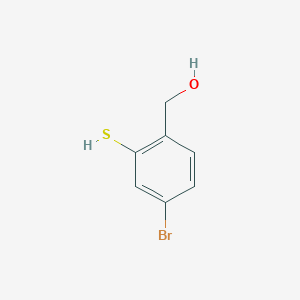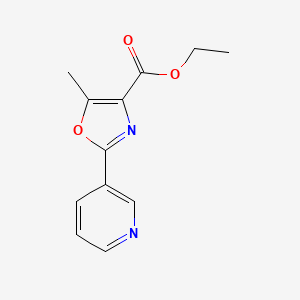
2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol is a chemical compound that belongs to the class of imidazoles, which are heterocyclic compounds containing nitrogen atoms. This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, which is further connected to an imidazole ring with a methanol group. Imidazoles are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their versatile chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of lactic acid as a promoter in a one-pot synthesis from an aromatic aldehyde, benzil, and ammonium acetate at 160°C .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scalable synthetic routes that ensure high yield and purity. The use of environmentally benign catalysts and reagents is preferred to minimize the environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing the activity of metalloenzymes. Additionally, the fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(3-Fluorophenyl)imidazole-5-methanol
- 2-(4-Methylphenyl)imidazole-5-methanol
- 2-(3-Chloro-4-methylphenyl)imidazole-5-methanol
Uniqueness
2-(3-Fluoro-4-methylphenyl)imidazole-5-methanol is unique due to the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination enhances its chemical stability and biological activity compared to similar compounds. The fluorine atom increases the compound’s metabolic stability and lipophilicity, while the methyl group provides steric hindrance, influencing its interaction with biological targets .
Propiedades
Fórmula molecular |
C11H11FN2O |
|---|---|
Peso molecular |
206.22 g/mol |
Nombre IUPAC |
[2-(3-fluoro-4-methylphenyl)-1H-imidazol-5-yl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-7-2-3-8(4-10(7)12)11-13-5-9(6-15)14-11/h2-5,15H,6H2,1H3,(H,13,14) |
Clave InChI |
WTFTXFHVDMYSNP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NC=C(N2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 3-[4-methoxy-2-(2-methoxy-2-oxoethyl)-6-methylphenyl]propanoate](/img/structure/B13695476.png)



![O-[3-(Benzyloxy)propyl]hydroxylamine Hydrochloride](/img/structure/B13695488.png)


![(3R)-4,4-Dimethyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]dihydrofuran-2(3H)-one](/img/structure/B13695492.png)

